molecular formula C8H11BrO2 B14884739 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

Cat. No.: B14884739
M. Wt: 219.08 g/mol
InChI Key: GWCAINZBHTUEGC-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H11BrO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the efficient formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, using a suitable photoinitiator .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene offer bulk manufacturing and sourcing services for 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one, ensuring the availability of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic structure and introduce new functionalities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new bicyclic compounds with altered properties .

Scientific Research Applications

2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

2-bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

InChI

InChI=1S/C8H11BrO2/c1-7-3-8(4-7,5-11-7)6(10)2-9/h2-5H2,1H3

InChI Key

GWCAINZBHTUEGC-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CO2)C(=O)CBr

Origin of Product

United States

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